N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods may involve the use of acyclic reagents and site-selective cross-coupling reactions to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-9-6-13-19-7-11(8-22(13)21-9)20-14(23)10-2-4-12(5-3-10)24-15(16,17)18/h2-8H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIYZLQWFIQRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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